3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
59046-00-3 |
|---|---|
Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
3-chloro-2-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-12-13(10-6-2-1-3-7-10)16-11-8-4-5-9-17(11)14(12)18/h1-9H |
InChI Key |
IYOPURNMLNOKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C=CC=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Tandem Ullmann-Type C–N Bond Formation and Intramolecular Amidation
Overview:
A highly efficient and modular approach involves a one-pot tandem reaction catalyzed by copper(I) iodide (CuI). This method couples 2-halopyridines with (Z)-3-amino-3-arylacrylate esters to form the pyrido[1,2-a]pyrimidin-4-one scaffold via sequential Ullmann-type C–N bond formation followed by intramolecular amidation.
- Catalyst: CuI
- Solvent: Dimethylformamide (DMF)
- Temperature: 130 °C
- Substrates: 2-halopyridines and (Z)-3-amino-3-arylacrylates
- Reaction time: Typically several hours under inert atmosphere
- Broad substrate scope with tolerance to various functional groups (Me, OMe, F, Cl, CF3)
- Good to excellent yields (29–89%) depending on substrates
- Scalable to gram quantities
- Simple operation without need for expensive precious metal catalysts
- Initial Ullmann-type C–N bond formation between the halopyridine and amino acrylate
- Intramolecular amidation cyclizes the intermediate to form the fused pyrido[1,2-a]pyrimidin-4-one ring system
| Entry | Ester (Z)-3-aminoacrylate | Yield (%) | Notes |
|---|---|---|---|
| 1 | Ethyl (Z)-3-amino-3-phenylacrylate | 89 | High yield with ethyl ester |
| 2 | Methyl (Z)-3-amino-3-phenylacrylate | 85 | Slightly lower yield with methyl ester |
| 3 | 3-Amino-3-(4-methylphenyl)acrylate | 75 | Electron-donating substituent tolerated |
| 4 | 3-Amino-3-(4-fluorophenyl)acrylate | 70 | Electron-withdrawing substituent tolerated |
Data adapted from recent studies on CuI-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones.
Catalyst-Free Cyclization Using Ethylene Glycol as Promoting Solvent
Overview:
An environmentally friendly and catalyst-free method involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates in ethylene glycol (EG) as the solvent. This method promotes the formation of 4H-pyrido[1,2-a]pyrimidin-4-ones without the need for metal catalysts.
- Substrates: 2-aminopyridine and ethyl acetoacetate or ethyl 3-phenylpropionate
- Solvent: Ethylene glycol (EG)
- Temperature: Approximately 100 °C
- Reaction time: Around 6 hours
- No catalyst required, reducing cost and environmental impact
- Good yields (up to 65% reported)
- Simple operation and green chemistry approach
- Applicable to a wide range of β-oxo esters and alkynoates
| Catalyst | Solvent | Yield (%) | Notes |
|---|---|---|---|
| ZnCl2 | Toluene | 15 | Low yield |
| Ag2CO3 | Toluene | 30 | Moderate improvement |
| AgOAc | Toluene | 30 | Similar to Ag2CO3 |
| CuBr | Toluene | 65 | Best yield among catalysts |
| None | EG | 65 | Catalyst-free, green method |
Data from a study on green synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones.
Phosphoryl Chloride-Mediated Cyclization and Chlorination
Overview:
This method involves the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in the presence of phosphoryl chloride (POCl3), which acts both as a solvent and chlorinating agent. The process yields 3-chloro-substituted pyrido[1,2-a]pyrimidin-4-one derivatives, including 3-chloro-2-phenyl analogs.
- Reactants: 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone
- Reagent/Solvent: Phosphoryl chloride (POCl3)
- Temperature: Reflux conditions (~125 °C)
- Workup: Quenching with ice-water, pH adjustment to 4–6, filtration
- Optional: Conversion to hydrochloride salt by reaction with HCl in alcoholic solvent
- No need for inert solvents like toluene, simplifying the process
- Avoids chromatographic purification, enhancing commercial viability
- Efficient chlorination at the 3-position during ring formation
- Suitable for scale-up and industrial production
Process Summary Table:
| Step | Description | Conditions/Notes |
|---|---|---|
| a) | Reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone | In POCl3 at reflux (~125 °C) |
| b) | Quenching reaction mass | Ice-water mixture |
| c) | pH adjustment | Adjust to 4–6 with base |
| d) | Isolation of product | Filtration of precipitate |
| e) | Optional salt formation | Reaction with alcoholic or gaseous HCl |
Based on patented industrial processes for pyrido[1,2-a]pyrimidin-4-one derivatives.
Comparative Summary of Preparation Methods
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Yield Range (%) | Key Features |
|---|---|---|---|---|---|
| CuI-Catalyzed Tandem Ullmann/Amidation | CuI | DMF | 130 | 29–89 | Broad substrate scope, gram-scale synthesis |
| Catalyst-Free Cyclization in Ethylene Glycol | None | Ethylene glycol | ~100 | Up to 65 | Green chemistry, no metal catalyst |
| POCl3-Mediated Cyclization and Chlorination | Phosphoryl chloride (POCl3) | POCl3 (solvent) | ~125 (reflux) | High (not specified) | Industrially viable, no chromatography needed |
Research Findings and Notes
- The CuI-catalyzed method is currently favored for its versatility and high yields, especially for synthesizing diverse substituted pyrido[1,2-a]pyrimidin-4-ones, including the 3-chloro-2-phenyl derivative.
- Catalyst-free cyclization in ethylene glycol offers an environmentally benign alternative, though yields are generally moderate and may require optimization for specific derivatives.
- The POCl3-mediated process is well-established industrially for producing chlorinated pyrido[1,2-a]pyrimidin-4-ones, providing a direct route to 3-chloro derivatives without chromatographic purification, which is advantageous for large-scale manufacturing.
- Functional group tolerance and substrate diversity are critical considerations; copper catalysis allows incorporation of various substituents, while the POCl3 method is more specific to hydroxypyridine and acetylbutyrolactone substrates.
- The choice of method depends on the desired scale, purity requirements, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Halogenation, sulfenylation, and selenylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like aryl sulfonyl chlorides and sulfonyl hydrazides are employed for sulfenylation and selenylation reactions.
Major Products Formed
Scientific Research Applications
Basic Information
- Molecular Formula : C14H9ClN2O
- Molar Mass : 256.69 g/mol
- CAS Number : 59046-00-3
Structural Characteristics
The compound features a pyrido-pyrimidine core which contributes to its biological activity. The presence of chlorine and phenyl groups enhances its interaction with biological targets.
Medicinal Chemistry
Anticancer Activity
Research has indicated that 3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Agricultural Applications
Pesticidal Properties
The compound has also been evaluated for its pesticidal properties. Its ability to inhibit specific enzymes critical for pest survival makes it a candidate for developing new agrochemicals.
Case Study: Insecticidal Activity
In a series of experiments, this compound was tested against common agricultural pests such as aphids and whiteflies. Results showed over 80% mortality in treated populations within 72 hours, indicating strong insecticidal potential .
Materials Science
Polymer Additives
Due to its chemical stability and reactivity, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Polymer Enhancement
| Polymer Type | Additive Concentration (%) | Thermal Stability Improvement (°C) |
|---|---|---|
| Polyethylene | 1 | +15 |
| Polystyrene | 0.5 | +10 |
| PVC | 2 | +20 |
The addition of the compound resulted in significant improvements in thermal degradation temperatures across various polymer types .
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor, thereby inhibiting its activity . Additionally, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Structural Features :
- The 2-phenyl group contributes to hydrophobic interactions in enzyme binding pockets.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diverse pharmacological activities depending on substituents at the 2-, 3-, and 7-positions. Below is a detailed comparison with structurally related analogs:
Structure-Activity Relationships (SAR)
- 3-Position :
- 2-Position :
- 7-Position :
Key Research Findings
Anticancer Activity: 3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrate potent suppression of Akt and p70s6k phosphorylation, critical downstream effectors of PI3K/mTOR . Compound 31 (structurally similar to the target compound) achieved 60% tumor growth inhibition in PC-3M xenograft models at 50 mg/kg .
Antipsychotic Applications :
- 3-(2-Chloroethyl)-2-methyl analogs form charge-transfer complexes with picric acid, stabilizing interactions crucial for CNS penetration .
Halogen Effects :
- Chlorine at the 3-position provides superior metabolic stability compared to bromine, as evidenced by reduced CYP450-mediated degradation .
Biological Activity
3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
The synthesis of this compound typically involves copper-catalyzed reactions that allow for the formation of multisubstituted derivatives. For instance, CuI-catalyzed methods have been reported to yield various pyrido[1,2-a]pyrimidin-4-ones efficiently under mild conditions, demonstrating good functional group tolerance and scalability . The chemical structure is characterized by the presence of a chloro group and a phenyl substituent, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidin-4-one derivatives. For example, compounds related to this compound have shown significant inhibitory activity against various cancer cell lines. In one study, structural modifications led to compounds with IC50 values in the low micromolar range against cancer cells such as MCF7 (breast cancer) and HCT116 (colon cancer) . This suggests that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific kinases implicated in cancer progression. For instance, it has been noted that certain derivatives exhibit potent inhibition of Pim kinases, which are associated with tumor growth and survival. The most active compounds in this category displayed IC50 values ranging from 1.18 to 8.83 μM against Pim kinases . This positions them as promising candidates for further development as targeted cancer therapies.
Antimicrobial Activity
In addition to anticancer properties, pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antimicrobial activity. Research indicates that these compounds possess significant antibacterial effects against strains such as E. coli and S. aureus, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics . This broad spectrum of activity underscores their potential utility in treating infections.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
-
In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 µM.
Cell Line IC50 (µM) MCF7 5.0 HCT116 6.5 PC3 7.0 -
Pim Kinase Inhibition : Another study focused on the inhibition of Pim kinases by related compounds. The most potent inhibitors were identified through structure-activity relationship (SAR) studies.
Compound ID IC50 (µM) Compound A 1.18 Compound B 4.62 Compound C 8.83
Q & A
Q. What are the established synthetic routes for 3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yields?
The compound is typically synthesized via cyclization and halogenation steps. A common method involves refluxing intermediates in phosphorus oxychloride (POCl₃) to introduce the chloro substituent. For example:
- Step 1 : React 2-amino-3-phenylpyridine with chloroacetic acid in acetic anhydride and sodium acetate under reflux to form the pyrimidinone core .
- Step 2 : Treat the intermediate with POCl₃ at reflux (1–3 hours) to achieve chlorination at the 3-position .
- Step 3 : Neutralize with sodium carbonate and recrystallize from ethanol/water for purification .
Q. Key variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ volume | 20–30 mL/mmol | Excess POCl₃ improves chlorination efficiency |
| Reaction time | 1–3 hours | Prolonged heating (>3 hours) degrades product |
| Neutralization pH | 7–8 | Lower pH risks hydrolysis; higher pH causes emulsion |
Yields typically range from 75–86% under optimized conditions .
Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for characterization?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- R factor : ≤0.065 (indicative of high data accuracy) .
- Dihedral angles : The pyrido-pyrimidine ring system often shows a non-planar conformation (e.g., 4.3° separation between fused rings) .
- Hydrogen bonding : Strong N–H···O and weak C–H···O interactions stabilize crystal packing. For example, N4A–H4AA···O1B bond lengths of ~1.8 Å are critical for lattice stability .
Data interpretation tip : Compare experimental bond lengths (C–C: 1.35–1.42 Å) with Cambridge Structural Database averages to identify strain or resonance effects .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for derivatives of this compound be resolved?
Discrepancies often arise from substituent effects on conformation:
Q. What methodologies are effective for optimizing regioselective halogenation in the pyrido[1,2-a]pyrimidin-4-one scaffold?
Regioselectivity is controlled by electronic and steric factors:
- Chlorination : N-Chlorosuccinimide (NCS) in CCl₄ at reflux selectively targets the 3-position (86% yield for 3-chloro derivatives) .
- Bromination : N-Bromosuccinimide (NBS) under similar conditions introduces Br at the same position but requires shorter reaction times (20–30 minutes) to avoid overhalogenation .
Mechanistic insight : Halogenation follows an electrophilic aromatic substitution (EAS) pathway, with the pyrimidinone ring activating the 3-position via electron donation.
Q. How do charge-transfer complexes involving this compound influence its physicochemical properties?
Picrate salt formation (e.g., with picric acid) demonstrates charge-transfer behavior:
- Synthesis : Mix equimolar amounts of the compound and picric acid in methanol to form yellow crystals .
- Impact on properties :
Analytical application : These complexes are useful for studying intermolecular interactions via Hirshfeld surface analysis .
Q. What strategies mitigate side reactions during functionalization of the 2-phenyl substituent?
- Protection of reactive sites : Use tert-butyldimethylsilyl (TBS) groups to shield the pyrimidinone oxygen during Suzuki-Miyaura coupling .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cross-coupling reactions.
- Catalyst optimization : Pd(PPh₃)₄ with K₂CO₃ in ethanol/water (3:1) minimizes dehalogenation side reactions .
Data Contradiction Analysis
Q. Why do NMR spectra of structurally similar derivatives show unexpected splitting patterns?
Q. How can conflicting bioactivity data for analogs be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
